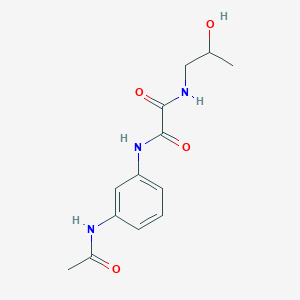
2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide, also known as BRP, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are compounds that have the ability to selectively bind to androgen receptors in the body, resulting in tissue-specific effects. BRP has been the focus of scientific research due to its potential applications in various fields, including sports medicine, muscle wasting diseases, and cancer treatment.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylation
Research into palladium-catalyzed reactions involving aryl bromides, such as the study by Wakui et al. (2004), demonstrates the utility of bromophenols in synthesizing complex organic molecules. These methodologies could potentially apply to the synthesis of derivatives of 2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide, expanding its utility in organic synthesis (Wakui et al., 2004).
Carbonic Anhydrase Inhibition
Bromophenols have been studied for their carbonic anhydrase inhibitory properties, as seen in the work by Balaydın et al. (2012). These findings suggest that structurally related compounds, including 2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide, might have potential as lead compounds for developing new inhibitors with therapeutic applications (Balaydın et al., 2012).
Metabolic Studies
The pharmacokinetics and metabolism of related compounds provide insights into the absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for drug development. For instance, the study by Wu et al. (2006) on a selective androgen receptor modulator elucidates how structural analogs, including propanamides, are metabolized in vivo, which can inform the design and development of new pharmaceuticals (Wu et al., 2006).
Bioremediation Potential
The study on the bioremediation of Bisphenol A by Chhaya and Gupte (2013) using laccase suggests that bromophenols and related compounds could play a role in environmental cleanup strategies. This research indicates the potential for developing novel approaches to degrade environmental pollutants using enzymes (Chhaya & Gupte, 2013).
Anticancer Activities
The anticancer activities of bromophenol derivatives, as explored by Guo et al. (2018), highlight the potential of bromophenol and propanamide derivatives in cancer therapy. This research suggests that compounds like 2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide could be investigated for their therapeutic efficacy against various cancer types (Guo et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(4-propan-2-yloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-12(2)22-16-9-7-15(8-10-16)20-18(21)13(3)23-17-6-4-5-14(19)11-17/h4-13H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAZUXPUQRGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)
![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)


![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)
![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)
